molecular formula C25H31NO B14202917 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one CAS No. 919087-16-4

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one

Katalognummer: B14202917
CAS-Nummer: 919087-16-4
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: GYJHATATSGQOJZ-ZEQRLZLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups and a non-2-en-1-one moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one typically involves the reaction of 2,5-diphenylpyrrolidine with non-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the pyrrolidine to the enone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one is unique due to its combination of a pyrrolidine ring with diphenyl groups and a non-2-en-1-one moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

CAS-Nummer

919087-16-4

Molekularformel

C25H31NO

Molekulargewicht

361.5 g/mol

IUPAC-Name

1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one

InChI

InChI=1S/C25H31NO/c1-2-3-4-5-6-13-18-25(27)26-23(21-14-9-7-10-15-21)19-20-24(26)22-16-11-8-12-17-22/h7-18,23-24H,2-6,19-20H2,1H3/t23-,24-/m0/s1

InChI-Schlüssel

GYJHATATSGQOJZ-ZEQRLZLVSA-N

Isomerische SMILES

CCCCCCC=CC(=O)N1[C@@H](CC[C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CCCCCCC=CC(=O)N1C(CCC1C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.